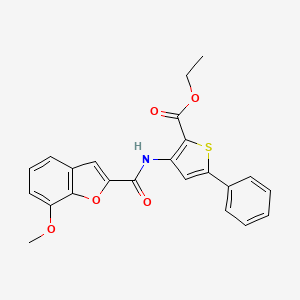
Ethyl 3-(7-methoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 3-(7-methoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The molecular formula of “this compound” is C21H17NO6.Scientific Research Applications
Hydrolysis and Chemical Reactivity
Research on derivatives of quinazoline and benzofuran, such as in the study by Shemchuk et al. (2010), explores hydrolysis reactions, demonstrating the chemical reactivity of compounds with similar structures under various conditions, suggesting potential utility in synthetic organic chemistry and material science applications (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Antitumor Agents
Compounds with benzofuran derivatives, as investigated by Hayakawa et al. (2004), show selective cytotoxicity against tumorigenic cell lines, indicating their potential as scaffolds for developing novel antitumor agents (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).
Photochemical Synthesis
Research into photochemical reactions, as detailed by Ang and Prager (1992), provides insights into the synthesis of complex molecules from simpler precursors, including the creation of dihydroisoxazoles and related compounds, which may have implications in developing photoresponsive materials or drugs (Ang & Prager, 1992).
Antimicrobial and Antioxidant Studies
The study by Raghavendra et al. (2016) on thiophene derivatives reveals significant antimicrobial and antioxidant activities, suggesting that structurally similar compounds, including Ethyl 3-(7-methoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, could be explored for potential applications in fighting bacterial infections and oxidative stress (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Chemosensors
Compounds with functionalities similar to the subject compound have been used in the development of chemosensors, as shown by Roy et al. (2019), where a rhodamine-based compound serves as a dual chemosensor for metal ions. This indicates potential applications in environmental monitoring and bioimaging (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).
Future Directions
Benzofuran compounds, including “Ethyl 3-(7-methoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate”, have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research directions may include the development of novel scaffold compounds of benzothiophene and benzofuran as anticancer agents .
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit diverse biological and pharmacological activities due to their unique physicochemical properties .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been reported to exhibit diverse biological and pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-3-28-23(26)21-16(13-19(30-21)14-8-5-4-6-9-14)24-22(25)18-12-15-10-7-11-17(27-2)20(15)29-18/h4-13H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTHCVZNRQBMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2975020.png)

![1-Methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole](/img/structure/B2975025.png)
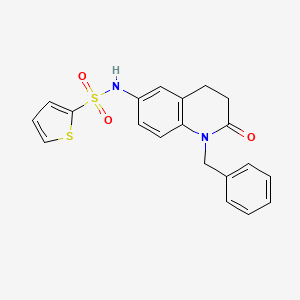
![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2975028.png)
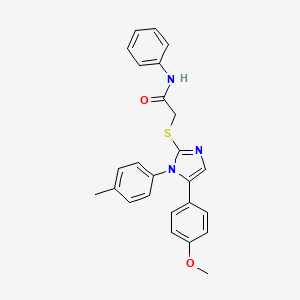

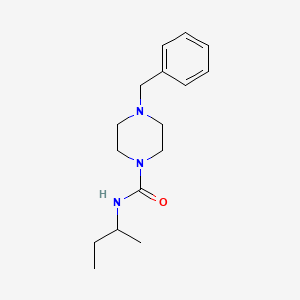
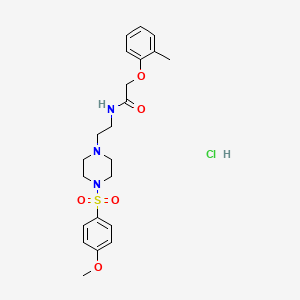
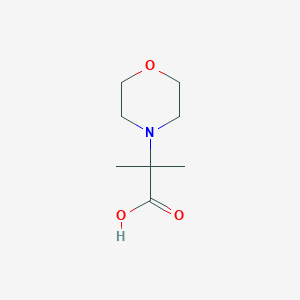


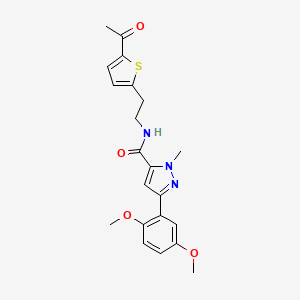
![Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate](/img/structure/B2975043.png)
